N'-(4-chlorobenzoyl)-1-benzofuran-2-carbohydrazide

Description

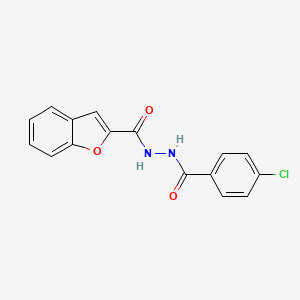

N'-(4-Chlorobenzoyl)-1-benzofuran-2-carbohydrazide is a synthetic carbohydrazide derivative characterized by a benzofuran core linked to a 4-chlorobenzoyl group via a hydrazide bridge. Its molecular structure combines the aromatic benzofuran system with a polar carbohydrazide moiety, enabling diverse interactions in biological systems.

Properties

CAS No. |

593239-97-5 |

|---|---|

Molecular Formula |

C16H11ClN2O3 |

Molecular Weight |

314.72 g/mol |

IUPAC Name |

N'-(4-chlorobenzoyl)-1-benzofuran-2-carbohydrazide |

InChI |

InChI=1S/C16H11ClN2O3/c17-12-7-5-10(6-8-12)15(20)18-19-16(21)14-9-11-3-1-2-4-13(11)22-14/h1-9H,(H,18,20)(H,19,21) |

InChI Key |

MZBGIPKMNSYCOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |

solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Quinoline-indole hybrids (e.g., compound 2a) exhibit notable antimicrobial activity, with melting points >270°C, attributed to extended conjugation and planar aromatic systems . The introduction of electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity but reduce solubility.

Benzylidene analogs () form stable crystalline hydrates, suggesting utility in formulation development.

Synthetic Yields and Feasibility :

- Derivatives synthesized via Schiff base reactions (e.g., compound 2a ) achieve yields >75% under reflux conditions with acetic acid catalysis , whereas more complex hybrids (e.g., ) show lower yields (~70%), likely due to steric hindrance .

Pharmacological and Physicochemical Comparisons

Key Findings:

- Antimicrobial Potency : Fluorinated derivatives (e.g., compound 2b in ) show enhanced activity against Mycobacterium tuberculosis, likely due to improved membrane penetration .

- Enzyme Inhibition : Benzimidazole-carbohydrazides () demonstrate α-glucosidase inhibition (IC₅₀: <10 µM), correlating with electron-deficient aromatic systems enhancing substrate mimicry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.